
6-Ethyl-2,2-dimethylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-2,2-dimethylcyclohexan-1-ol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring with an ethyl group and two methyl groups attached, along with a hydroxyl group (-OH) on the first carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Ethyl-2,2-dimethylcyclohexan-1-ol can be synthesized through various methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 2,2-dimethylcyclohexanone with ethylmagnesium bromide (a Grignard reagent) followed by hydrolysis yields this compound .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. The process typically requires specific catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-2,2-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces hydrocarbons.
Substitution: Produces various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
6-Ethyl-2,2-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-ethyl-2,2-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The compound’s effects are mediated through pathways involving these molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylcyclohexanol: Similar structure but lacks the ethyl group.
6-Methyl-2,2-dimethylcyclohexan-1-ol: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
6-Ethyl-2,2-dimethylcyclohexan-1-ol is unique due to the presence of the ethyl group, which influences its chemical properties and reactivity. This structural difference can lead to variations in its physical and chemical behavior compared to similar compounds .
Propriétés
Numéro CAS |
88212-81-1 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
6-ethyl-2,2-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-4-8-6-5-7-10(2,3)9(8)11/h8-9,11H,4-7H2,1-3H3 |
Clé InChI |
OLTIIISDSKVXIJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC(C1O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14397803.png)
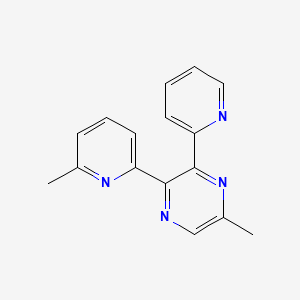
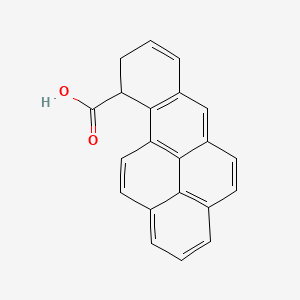
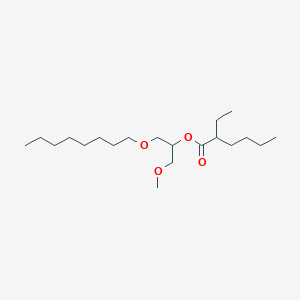
![N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14397814.png)
![6-Chloro-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14397817.png)
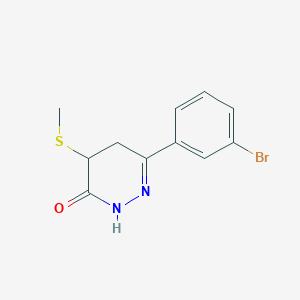
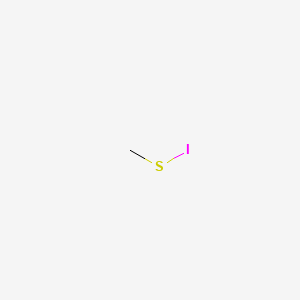
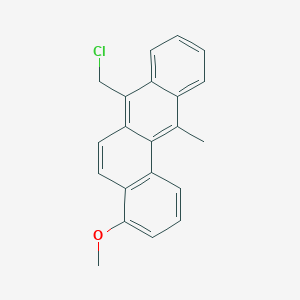
![4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14397840.png)
![4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14397845.png)
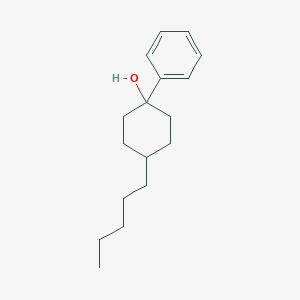

![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)
